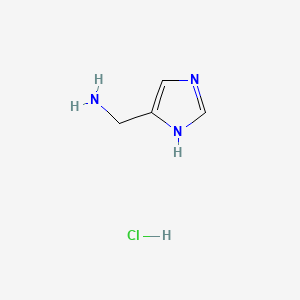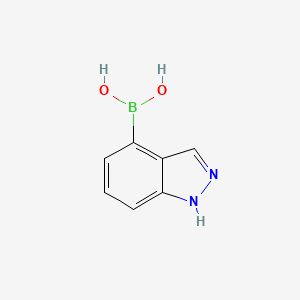
(2-氯-4-氟-3-甲氧基苯基)硼酸
描述
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3 and a molecular weight of 204.39 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups.
科学研究应用
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .
生化分析
Biochemical Properties
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid group in (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid interacts with palladium catalysts to facilitate the transmetalation step of the Suzuki-Miyaura reaction .
In addition to its role in organic synthesis, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can interact with various enzymes and proteins. For instance, boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction can modulate the activity of these enzymes, making (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid a potential candidate for enzyme inhibition studies .
Cellular Effects
The effects of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. Inhibition of the proteasome by (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can lead to the accumulation of proteins within the cell, affecting various cellular functions .
Furthermore, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid may impact cell signaling pathways by modulating the activity of kinases and phosphatases. These enzymes play crucial roles in transmitting signals within the cell, and their inhibition can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, such as serine in serine proteases. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .
Additionally, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can bind to the catalytic sites of kinases and phosphatases, modulating their activity. This binding can lead to changes in phosphorylation states of proteins, thereby affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to air or higher temperatures . Long-term studies have shown that (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously inhibit enzyme activity .
Dosage Effects in Animal Models
The effects of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid may exhibit toxic effects, such as cellular stress and apoptosis . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effect without inducing toxicity .
Metabolic Pathways
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound can interact with enzymes such as serine proteases and kinases, affecting their activity and, consequently, the metabolic flux within the cell . Additionally, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid may influence the levels of metabolites by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For example, boronic acids can be transported into cells via amino acid transporters, allowing them to reach their target enzymes and exert their effects .
Subcellular Localization
The subcellular localization of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm or nucleus, where it can interact with its target enzymes . The activity and function of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid are dependent on its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-3-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production methods for (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
化学反应分析
Types of Reactions
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . This compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, or substituted phenyl derivatives in the case of substitution reactions .
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks chlorine and fluorine substituents.
3-Methoxyphenylboronic acid: Similar structure but lacks chlorine and fluorine substituents.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Very similar structure with slight positional differences in substituents.
Uniqueness
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNIMMFMDOIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739070 | |
| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943831-11-6 | |
| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)



![D-[5-13C]RIBOSE](/img/new.no-structure.jpg)





![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)
